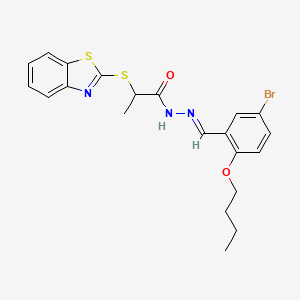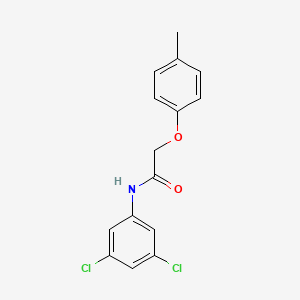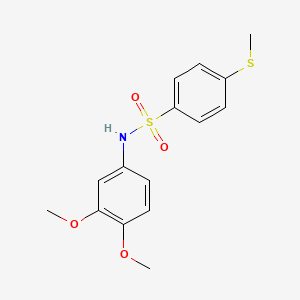
N-(3,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide, also known as DMTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is derived from sulfonamide and has a unique chemical structure that makes it an interesting subject for study. In
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide is not fully understood, but research has shown that it can affect multiple cellular pathways. One of the primary mechanisms of action is its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity can lead to a decrease in pH within the cancer cells, which can induce apoptosis.
This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Inhibition of HDACs can lead to changes in gene expression that can contribute to the antiproliferative effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties and can scavenge reactive oxygen species.
实验室实验的优点和局限性
One of the primary advantages of using N-(3,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods of time without significant degradation.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. This compound also has limited bioavailability, which can limit its effectiveness in certain applications.
未来方向
There are a number of potential future directions for research on N-(3,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide. One area of interest is the development of novel formulations of this compound that can improve its bioavailability and solubility. Another area of interest is the identification of additional cellular pathways that are affected by this compound, which could expand its potential applications in scientific research.
Conclusion
This compound is a unique chemical compound that has been extensively studied for its potential applications in scientific research. Its anticancer properties, neuroprotective effects, and hypoglycemic effects make it a promising candidate for the development of new treatments for a variety of diseases. While there are limitations to its use in lab experiments, the relative simplicity of its synthesis method and its stability make it an interesting subject for further study.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide involves the reaction of 4-methylthiobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学研究应用
N-(3,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been studied for its potential applications in scientific research. One of the primary areas of study is its use as a potential anticancer agent. Research has shown that this compound has potent antiproliferative effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer treatment.
In addition to its anticancer properties, this compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Research has shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have hypoglycemic effects and can improve glucose tolerance in animal models of diabetes.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-19-14-9-4-11(10-15(14)20-2)16-22(17,18)13-7-5-12(21-3)6-8-13/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWZRNNTFRFODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)

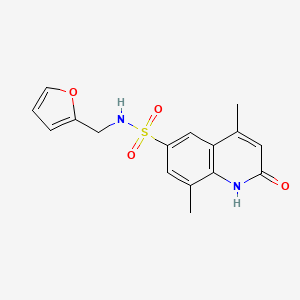
![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)
![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)
![3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)

![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)
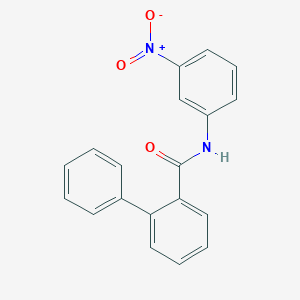
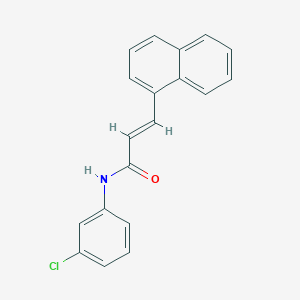
![1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5785372.png)
